molecular formula C17H21ClO2 B13875474 Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate

Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate

Cat. No.: B13875474
M. Wt: 292.8 g/mol
InChI Key: NXDPZEVZMQDTQY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates This compound is characterized by the presence of a 4-chlorophenyl group and two methyl groups attached to a cyclohexene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2,2-dimethylcyclohexanone.

    Aldol Condensation: The 4-chlorobenzaldehyde undergoes an aldol condensation reaction with 2,2-dimethylcyclohexanone in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone is then dehydrated using an acid catalyst like sulfuric acid to yield the α,β-unsaturated ketone.

    Esterification: Finally, the α,β-unsaturated ketone is esterified with ethanol in the presence of an acid catalyst to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylic acid.

    Reduction: Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclohexene ring structure and the presence of both the 4-chlorophenyl and ethyl ester groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21ClO2

Molecular Weight

292.8 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate

InChI

InChI=1S/C17H21ClO2/c1-4-20-16(19)15-14(6-5-11-17(15,2)3)12-7-9-13(18)10-8-12/h7-10H,4-6,11H2,1-3H3

InChI Key

NXDPZEVZMQDTQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1(C)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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